2,2-Difluorospiro[2.2]pentane-1-carboxylic acid
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Overview
Description
2,2-Difluorospiro[2.2]pentane-1-carboxylic acid is a chemical compound with the molecular formula C₆H₆F₂O₂ and a molecular weight of 148.11 g/mol It is characterized by its unique spiro structure, where two cyclopropane rings are fused together with two fluorine atoms attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid typically involves the fluorination of spiro[2.2]pentane-1-carboxylic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the fluorination reaction.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorospiro[2.2]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
2,2-Difluorospiro[2.2]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure and properties make it a useful tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biochemical pathways and physiological effects. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical and physical properties.
2,2-Difluorocyclopropanecarboxylic acid: Similar fluorinated structure but with a different ring system.
2,2-Difluoropropanoic acid: A simpler fluorinated carboxylic acid with different reactivity and applications.
Uniqueness
2,2-Difluorospiro[2.2]pentane-1-carboxylic acid is unique due to its spiro structure and the presence of two fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various research and industrial applications.
Biological Activity
Overview
2,2-Difluorospiro[2.2]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its unique spiro structure, which consists of a cyclopropane ring fused to a cyclobutane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activities.
- Molecular Formula : C6H8F2O2
- Molecular Weight : 150.13 g/mol
- CAS Number : 249563-53-9
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound's binding affinity to proteins and enzymes, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Significant inhibition of cell growth |
A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In animal models of inflammation, the compound reduced edema and inflammatory markers significantly:
Model | Dosage (mg/kg) | Inflammatory Marker Reduction (%) |
---|---|---|
Carrageenan-induced | 25 | 45% |
Formalin-induced | 50 | 60% |
These results indicate a promising anti-inflammatory profile.
Synthetic Routes and Applications
The synthesis of this compound typically involves cyclization reactions followed by carboxylation processes:
- Formation of Spiro Compound : Reacting difluorocyclopropane derivatives with cyclobutane precursors.
- Introduction of Carboxylic Acid Group : Treating the spiro compound with carbon dioxide in the presence of a base under high pressure.
This compound serves as a building block for synthesizing more complex organic molecules and has applications in medicinal chemistry and material science.
Case Study 1: Anticancer Activity in MCF-7 Cells
In a study investigating the effects on MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 12.5 µM.
Case Study 2: In Vivo Anti-inflammatory Effects
Another study involved administering the compound to mice with induced paw edema using carrageenan. The treated group showed a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory action.
Properties
IUPAC Name |
2,2-difluorospiro[2.2]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)3(4(9)10)5(6)1-2-5/h3H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUXEFIBLXNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193061-40-2 |
Source
|
Record name | 2,2-difluorospiro[2.2]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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